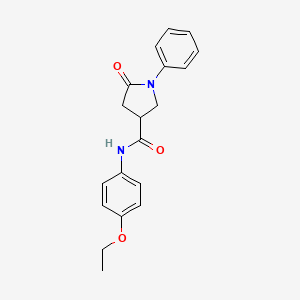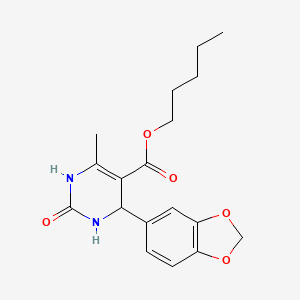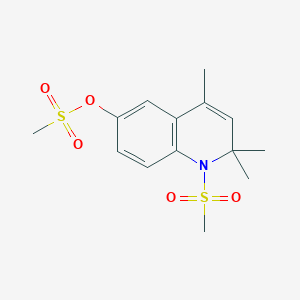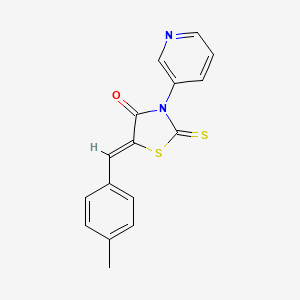
4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、ピリミジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、クロロフェニル基、ジメチルフェニル基、およびテトラヒドロピリミジン環を含むユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な触媒の存在下で4-クロロベンズアルデヒドと2,3-ジメチルアニリンを縮合させて、中間体シッフ塩基を形成することです。この中間体は、塩基性条件下でエチルアセトアセテートと環化されて、目的のピリミジン誘導体が生成されます。
工業生産方法
工業環境では、この化合物の製造には、収率と純度を最大化するように最適化された反応条件が採用される場合があります。これには、高純度試薬の使用、制御された温度と圧力条件、および再結晶やクロマトグラフィーなどの高度な精製技術が含まれます。
化学反応解析
反応の種類
4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強い酸化剤を使用して酸化して、対応するオキソ誘導体を形成することができます。
還元: 還元反応は、この化合物を還元型に変換することができます。これには、水素化ホウ素ナトリウムなどの還元剤の使用がよく伴います。
置換: クロロフェニル基は、塩素原子が他の求核剤に置き換わる求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用できます。
形成される主要な生成物
酸化: 追加の酸素含有官能基を有する酸化誘導体。
還元: 水素化された官能基を有する還元型。
置換: 塩素原子を置き換えるさまざまな求核剤を有する置換誘導体。
科学研究への応用
4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造と生物活性のため、潜在的な治療薬として調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途や使用のコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- 4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-2-オキソ-1,2-ジヒドロピリミジン-5-カルボキサミド
- 4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸
独自性
4-(4-クロロフェニル)-N-(2,3-ジメチルフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、官能基の特定の組み合わせとテトラヒドロピリミジン環構造のためにユニークです。
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxamide
- 4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its tetrahydropyrimidine ring structure
特性
分子式 |
C20H20ClN3O2 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
InChIキー |
GGZOFJTYIRJMCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)


![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)
